Phenyl 4-hydroxybenzoate

Catalog No.
S1515376
CAS No.
17696-62-7
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4-hydroxybenzoate

CAS Number

17696-62-7

Product Name

Phenyl 4-hydroxybenzoate

IUPAC Name

phenyl 4-hydroxybenzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9,14H

InChI Key

GJLNWLVPAHNBQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Application in Biotechnology

Specific Scientific Field: Biotechnology

Summary of the Application: 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

Methods of Application or Experimental Procedures: Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products. Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .

Results or Outcomes: This has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

Application in Cosmetics

Specific Scientific Field: Cosmetology

Summary of the Application: Phenyl 4-hydroxybenzoate may be used as an analytical reference standard for the quantification of the analyte in cosmetics .

Methods of Application or Experimental Procedures: High-performance liquid chromatography equipped with photodiode array detection-electrospray ionization-mass spectrometry (HPLC-PDA-ESI/MS) is used for the quantification .

Application in Analytical Chemistry

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Phenyl 4-hydroxybenzoate can be used as an internal standard for the determination of thiosulfate in biological fluids .

Methods of Application or Experimental Procedures: The determination of thiosulfate in biological fluids is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique .

Application in Bio-based Substrate Conversion

Specific Scientific Field: Bioengineering

Summary of the Application: 4-Hydroxybenzoate can be produced from bio-based substrates like glucose or glycerol .

Methods of Application or Experimental Procedures: Engineered P. taiwanensis strains are used for the conversion of bio-based substrates into 4-hydroxybenzoate .

Results or Outcomes: Using 40 mM glycerol as a sole carbon source, the concentration increased to 5.1 mM 4-hydroxybenzoate with a C-mol yield of 29.6% .

Application in Thermoplastic Industry

Specific Scientific Field: Material Science

Summary of the Application: 4-Hydroxybenzoic acid is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .

Methods of Application or Experimental Procedures: The current production of 4-HBA is entirely based on petroleum-derived chemicals. The harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable .

Application in Preservative Manufacturing

Summary of the Application: Being the basic substance of the paraben group, 4-hydroxybenzoate and its derivatives mainly serve as a preservative in cosmetic as well pharmaceutical products .

Methods of Application or Experimental Procedures: The current commercial production of 4-hydroxybenzoate is via the Kolbe-Schmitt-reaction from potassium phenoxide and carbon dioxide .

Phenyl 4-hydroxybenzoate, also known as phenyl paraben, is an organic compound with the molecular formula C13H10O3C_{13}H_{10}O_{3}. It features a phenyl group attached to the para position of a hydroxybenzoic acid. This compound is a derivative of paraben, commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. Its structure consists of a benzene ring bonded to a hydroxybenzoate moiety, which contributes to its efficacy as a preservative by inhibiting the growth of bacteria and fungi .

The exact mechanism of phenyl 4-hydroxybenzoate's antimicrobial activity is still under investigation. However, it's believed to disrupt bacterial cell membranes and inhibit essential enzyme functions [].

Typical of esters and phenolic compounds. Notable reactions include:

  • Esterification: It can be synthesized through the esterification reaction between phenol and 4-hydroxybenzoic acid, typically using an acid catalyst.
  • Hydrolysis: In the presence of water and an acid or base, phenyl 4-hydroxybenzoate can hydrolyze back into phenol and 4-hydroxybenzoic acid.
  • Transesterification: This compound can react with different alcohols to form new esters.

These reactions are essential for understanding its behavior in various environments, particularly in formulations where it serves as a preservative .

Phenyl 4-hydroxybenzoate exhibits significant biological activity, primarily attributed to its antimicrobial properties. It is effective against a range of microorganisms, making it suitable for use in personal care products and pharmaceuticals. The compound has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. Additionally, it has been studied for its potential antioxidant properties, which may contribute to skin protection in cosmetic formulations .

The synthesis of phenyl 4-hydroxybenzoate typically involves the following methods:

  • Esterification Reaction:
    • Reactants: Phenol and 4-hydroxybenzoic acid.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Procedure: The reactants are heated together under reflux conditions, allowing the formation of the ester bond.
  • Transesterification:
    • This method involves reacting phenyl 4-hydroxybenzoate with another alcohol under acidic or basic conditions to produce new esters.
  • Use of Boron Nitride:
    • In some methods, boron nitride is used as a catalyst to enhance the efficiency of the reaction between phenol and 4-hydroxybenzoic acid .

Phenyl 4-hydroxybenzoate finds widespread applications in various industries:

  • Cosmetics: Used as a preservative in creams, lotions, and other personal care products.
  • Pharmaceuticals: Acts as a preservative in ointments and liquid formulations.
  • Food Industry: Sometimes utilized in food products for its antimicrobial properties.
  • Research: Employed in studies investigating antimicrobial efficacy and formulation stability.

These applications leverage its ability to inhibit microbial growth while maintaining product integrity .

Phenyl 4-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Methyl parabenSimilar ester groupMore commonly used; lower molecular weight
Ethyl parabenSimilar ester groupSlightly longer alkyl chain
Propyl parabenSimilar ester groupOften used in food products
Phenyl salicylateIdentical formulaDifferent functional group (salicylic acid)

Phenyl 4-hydroxybenzoate stands out due to its specific application as a cosmetic preservative while exhibiting effective antimicrobial activity similar to that of other parabens but with unique structural characteristics that influence its performance in formulations .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.062994177 g/mol

Monoisotopic Mass

214.062994177 g/mol

Heavy Atom Count

16

UNII

B15A4L4Y1J

Related CAS

26220-23-5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17696-62-7

Wikipedia

Phenylparaben

Use Classification

Cosmetics -> Preservative

Dates

Modify: 2023-08-15

Explore Compound Types